molecular formula C5H10O2S2 B14290704 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione CAS No. 113520-25-5

3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14290704
CAS No.: 113520-25-5
M. Wt: 166.3 g/mol
InChI Key: ODEJMIUZDCJHTD-UHFFFAOYSA-N
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Description

3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone It is a derivative of thiolane, characterized by the presence of a methyl group and a sulfanyl group attached to the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the following steps:

    Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cheletropic reaction between butadiene and sulfur dioxide.

    Introduction of Functional Groups: The methyl and sulfanyl groups are introduced through subsequent reactions, often involving the use of specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to improve yield and efficiency. For example, the use of Ni-B/MgO catalysts has been shown to enhance the hydrogenation process, leading to higher yields and longer catalyst lifetimes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfides.

    Substitution: The methyl and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .

Scientific Research Applications

3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the sulfone group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to the presence of both a methyl and a sulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

113520-25-5

Molecular Formula

C5H10O2S2

Molecular Weight

166.3 g/mol

IUPAC Name

4-methyl-1,1-dioxothiolane-3-thiol

InChI

InChI=1S/C5H10O2S2/c1-4-2-9(6,7)3-5(4)8/h4-5,8H,2-3H2,1H3

InChI Key

ODEJMIUZDCJHTD-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CC1S

Origin of Product

United States

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